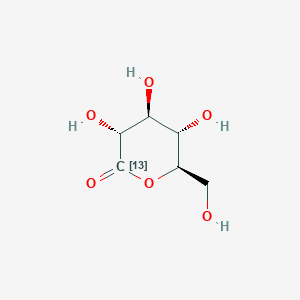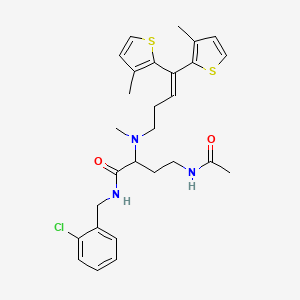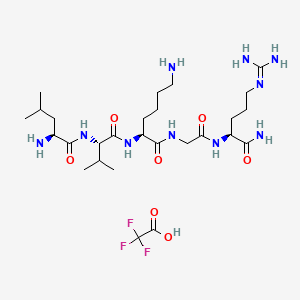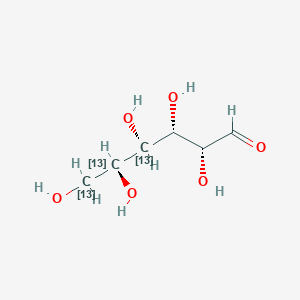
D-Glucose-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-13C3 is a stable isotope-labeled compound of D-Glucose, where three carbon atoms are replaced with the isotope carbon-13. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments. D-Glucose itself is a monosaccharide and an essential carbohydrate in biology, serving as a primary energy source for cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-13C3 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. One common method involves the fermentation of labeled carbon sources by microorganisms that naturally produce glucose .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into glucose. The labeled glucose is then extracted and purified to achieve high isotopic purity. This method ensures a consistent and scalable production of the compound .
化学反応の分析
Types of Reactions
D-Glucose-13C3 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Various substitution reactions can occur, such as the formation of glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glycosides and other derivatives.
科学的研究の応用
D-Glucose-13C3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study glucose metabolism in cells and organisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in the detailed analysis of metabolic pathways.
Positron Emission Tomography (PET) Imaging: Used in medical imaging to study glucose uptake in tissues.
Drug Development: Assists in understanding the pharmacokinetics and pharmacodynamics of glucose-related drugs.
作用機序
D-Glucose-13C3 exerts its effects by participating in the same metabolic pathways as unlabeled D-Glucose. It is transported into cells via glucose transporters and undergoes glycolysis, the citric acid cycle, and other metabolic processes. The carbon-13 labeling allows researchers to track the molecule’s fate and study specific metabolic pathways in detail .
類似化合物との比較
Similar Compounds
D-Glucose-13C1: Labeled with carbon-13 at one carbon atom.
D-Glucose-13C2: Labeled with carbon-13 at two carbon atoms.
D-Glucose-13C6: Labeled with carbon-13 at all six carbon atoms.
Uniqueness
D-Glucose-13C3 is unique due to its specific labeling at three carbon atoms, providing a balance between detailed metabolic tracking and cost-effectiveness. It offers more detailed information than single-labeled compounds and is less expensive than fully labeled glucose .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
183.13 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(4,5,6-13C3)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1,6+1 |
InChIキー |
GZCGUPFRVQAUEE-VPGZLUDVSA-N |
異性体SMILES |
[13CH2]([13C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
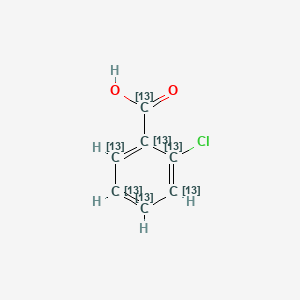
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
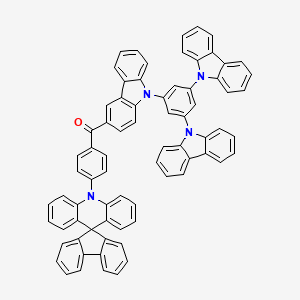
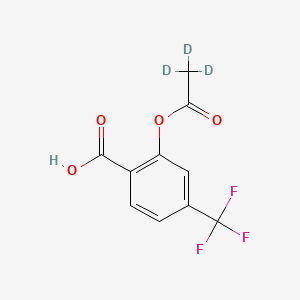
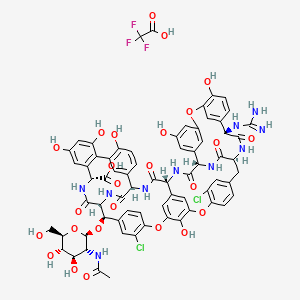
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
